1-hydroxy-2,3-dihydro-1H-indene-5-carbonitrile

Vue d'ensemble

Description

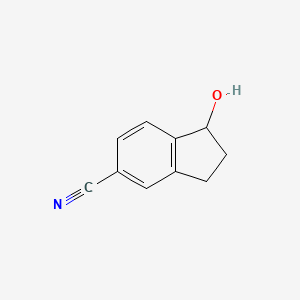

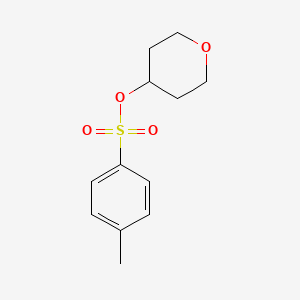

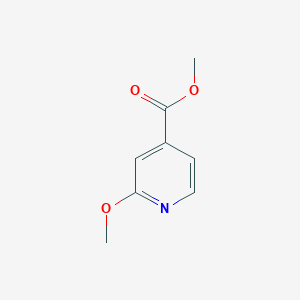

1-hydroxy-2,3-dihydro-1H-indene-5-carbonitrile is a chemical compound with the CAS Number: 125114-88-7 . It has a molecular weight of 159.19 and its IUPAC name is 1-hydroxy-5-indanecarbonitrile . The compound is solid in physical form .

Molecular Structure Analysis

The InChI code for 1-hydroxy-2,3-dihydro-1H-indene-5-carbonitrile is 1S/C10H9NO/c11-6-7-1-3-9-8(5-7)2-4-10(9)12/h1,3,5,10,12H,2,4H2 . This indicates the specific arrangement of atoms in the molecule.Chemical Reactions Analysis

While specific chemical reactions involving 1-hydroxy-2,3-dihydro-1H-indene-5-carbonitrile are not available, it’s important to note that similar compounds often participate in a variety of chemical reactions. For instance, indane derivatives can undergo reactions with diethyl phthalate and ethyl acetate, using metallic sodium and ethanol as a catalyst .Physical And Chemical Properties Analysis

1-hydroxy-2,3-dihydro-1H-indene-5-carbonitrile is a solid compound . Its molecular formula is C10H9NO . Unfortunately, the search results do not provide additional physical and chemical properties such as melting point, boiling point, or density.Applications De Recherche Scientifique

1-Hydroxy-2,3-dihydro-1H-indene-5-carbonitrile is a compound that belongs to a broad category of organic molecules with potential applications in various fields of scientific research. Although the direct literature on this specific compound is limited, examining the roles and applications of structurally related compounds provides insight into its potential utility. This review focuses on the scientific applications of compounds with structural similarities or functional groups related to 1-hydroxy-2,3-dihydro-1H-indene-5-carbonitrile, excluding drug use, dosage, and side effects, to provide a comprehensive overview of its research implications.

Potential Applications and Related Research

Organic Synthesis and Material Science

Compounds like 1-hydroxy-2,3-dihydro-1H-indene-5-carbonitrile are fundamental in organic synthesis, serving as precursors or intermediates in the synthesis of complex molecules. For instance, the synthesis of 1,2-oxazines and related compounds from similar structures highlights the role of these compounds in developing new materials with potential applications in nanotechnology, polymer processing, and biomedical applications (Sainsbury, 1991).

Catalysis and Green Chemistry

The catalytic properties of related compounds suggest potential applications in green chemistry. For example, studies on adiponitrile production processes and atom economies reflect the importance of nitrile compounds in developing sustainable industrial processes (Zhu Yunfeng et al., 2015).

Functional Materials

The structural versatility of such compounds enables their use in designing functional materials, including phosphonic acid applications in medical imaging and surface functionalization, illustrating the broad utility in chemistry, biology, and physics (C. M. Sevrain et al., 2017).

Environmental Applications

Compounds with similar functional groups have been explored for environmental remediation, such as the sorption of radionuclides onto graphene oxide-based materials. This application underscores the potential of 1-hydroxy-2,3-dihydro-1H-indene-5-carbonitrile derivatives in environmental science (Shujun Yu et al., 2015).

Safety And Hazards

The compound is associated with certain hazards. The safety information includes pictograms GHS07 and the signal word “Warning”. Hazard statements include H302, H312, and H332, indicating potential harm if swallowed, in contact with skin, or if inhaled . Precautionary statements include P260, P270, P280, P402 + P404, suggesting measures to prevent exposure and handle the compound safely .

Propriétés

IUPAC Name |

1-hydroxy-2,3-dihydro-1H-indene-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c11-6-7-1-3-9-8(5-7)2-4-10(9)12/h1,3,5,10,12H,2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWJWSNVCZKWXST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1O)C=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90561190 | |

| Record name | 1-Hydroxy-2,3-dihydro-1H-indene-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90561190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-hydroxy-2,3-dihydro-1H-indene-5-carbonitrile | |

CAS RN |

125114-88-7 | |

| Record name | 1-Hydroxy-2,3-dihydro-1H-indene-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90561190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Diethyl [(4-methylbenzenesulfonyl)methyl]-phosphonate](/img/structure/B1315791.png)